M-31850

β-Hexosaminidase Lysosomal storage disorders Isozyme selectivity

GM2 gangliosidosis researchers require validated pharmacological chaperones with defined isozyme selectivity-generic Hex inhibitors lack functional validation in disease models. M-31850 is a substrate-competitive, selective β-hexosaminidase inhibitor (HexB IC₅₀ 3.1 μM; HexA IC₅₀ 6.0 μM; Ki 0.8 μM) with demonstrated cellular efficacy. • Increases mutant HexA half-life >2-fold at 44°C and enhances lysosomal Hex activity ~10-fold in patient-derived fibroblasts • >90-fold selectivity for human over plant (Jack Bean) Hex, enabling selective mammalian Hex inhibition in mixed-species assays • Supplied at ≥98% purity (HPLC); available in mg-to-gram quantities with global shipping for verified research institutions.

Molecular Formula C28H21N3O4
Molecular Weight 463.5 g/mol
Cat. No. B1675844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-31850
SynonymsM-31850;  M 31850;  M31850; 
Molecular FormulaC28H21N3O4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
InChIInChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2
InChIKeyUPLUIYHKSADQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-31850 β-Hexosaminidase Inhibitor


M-31850 (CAS 281224-40-6) is a symmetrical bisnaphthalimide small molecule that acts as a substrate-competitive, selective inhibitor of human β-hexosaminidase (Hex) isozymes A and B [1]. Identified through high-throughput screening of 50,000 compounds for pharmacological chaperone candidates, M-31850 exhibits classic competitive inhibition kinetics with IC₅₀ values of 6.0 μM against human HexA and 3.1 μM against human HexB . The compound also inhibits insect β-N-acetyl-D-hexosaminidase OfHex2 with a Kᵢ of 2.5 μM and demonstrates functional chaperone activity in lysosomal storage disease cell models, distinguishing it from other non-carbohydrate Hex inhibitors [2].

M-31850 Selectivity Profile


β-Hexosaminidase inhibitors vary substantially in their isozyme selectivity, species specificity, and inhibition mechanism, precluding simple substitution of M-31850 with other in-class compounds. Carbohydrate-based inhibitors such as NAG-thiazoline and GlcNAcstatin exhibit fundamentally different binding modes and species selectivity profiles compared to the non-carbohydrate bisnaphthalimide scaffold of M-31850 [1]. M-31850 demonstrates a unique selectivity pattern: it potently inhibits human HexA and HexB (IC₅₀ 6.0 μM and 3.1 μM) and insect OfHex2 (Kᵢ 2.5 μM), but exhibits markedly reduced activity against Jack Bean Hex (IC₅₀ 280 μM) and bacterial SpHex (IC₅₀ >500 μM) — a selectivity window of approximately 90-fold to >160-fold that is not replicated across all Hex inhibitors . Furthermore, the compound's validated pharmacological chaperone function in Tay-Sachs and Sandhoff disease cells is a functional property not shared by all competitive Hex inhibitors [2].

M-31850 Comparative Evidence


HexB vs. HexA Differential Inhibition

M-31850 exhibits a modest but consistent preferential inhibition of human HexB over HexA. In standardized enzyme inhibition assays using purified human isozymes, M-31850 inhibited HexB with an IC₅₀ of 3.1 μM, compared to 6.0 μM for HexA — a ~2-fold selectivity for the HexB isozyme [1]. This differential potency contrasts with many carbohydrate-based inhibitors that do not discriminate between HexA and HexB, and represents a quantifiable selection criterion for studies focused on HexB-specific pathways or GM2 gangliosidosis variants where HexB activity modulation is of primary interest .

β-Hexosaminidase Lysosomal storage disorders Isozyme selectivity

Species Selectivity: Human vs. Non-Mammalian Hex

M-31850 demonstrates pronounced selectivity for mammalian (human) β-hexosaminidase over plant and bacterial orthologs. Against human HexB and HexA, M-31850 exhibits IC₅₀ values of 3.1 μM and 6.0 μM, respectively. In contrast, the compound shows dramatically reduced potency against Jack Bean Hex (JBHex, plant) with an IC₅₀ of 280 μM, and minimal activity against Streptomyces plicatus Hex (SpHex, bacterial) with an IC₅₀ exceeding 500 μM . This represents a selectivity window of approximately 90-fold for JBHex and >160-fold for SpHex relative to human HexB. Such species selectivity is not a universal property of Hex inhibitors and is critical for studies requiring discrimination between mammalian and non-mammalian enzyme activity [1].

Species selectivity Off-target profiling β-Hexosaminidase

Competitive Inhibition Kinetics

M-31850 has been rigorously characterized as a classic competitive inhibitor of β-hexosaminidase. Kinetic analysis demonstrates that increasing concentrations of M-31850 produce a proportional increase in the apparent Michaelis constant (Kₘ) while leaving the maximum velocity (Vₘₐₓ) unchanged — the hallmark signature of competitive inhibition . The inhibition constant (Kᵢ) for M-31850 against human Hex has been determined as 0.8 μM using Dixon plot analysis . This kinetic characterization is experimentally validated and distinguishes M-31850 from inhibitors that exhibit mixed or non-competitive mechanisms, which may have different functional implications in cellular and in vivo contexts. For comparison, the Kᵢ of M-31850 against human β-N-acetyl-D-hexosaminidase A/B was also determined as 3.22 μM in a separate study using 4MU-β-GlcNAc substrate, providing an orthogonal reference point [1].

Enzyme kinetics Competitive inhibition Kᵢ determination

Pharmacological Chaperone Activity in Tay-Sachs Cells

Beyond enzyme inhibition, M-31850 demonstrates functional pharmacological chaperone activity — a property not shared by all competitive Hex inhibitors. In cellular thermal denaturation assays using fibroblasts from adult-onset Tay-Sachs disease (ATSD) patients, treatment with M-31850 increased the half-life of mutant HexA at 44°C by more than two-fold compared to DMSO vehicle control . An independent source reports an increase of more than three-fold under similar conditions [1]. Additionally, lysosomal fraction enrichment studies confirmed that inhibitor-treated cells exhibit increased HexA levels specifically within lysosomes, with approximately ten-fold increase in Hex specific activity in the lysosomal fraction . In neonatal Sandhoff disease (ISD) cells, M-31850 treatment resulted in increased Hex S levels [2]. This functional chaperone activity — stabilizing mutant enzyme folding and enhancing lysosomal trafficking — represents a mechanistically distinct application that generic Hex inhibitors without validated chaperone function cannot replicate.

Pharmacological chaperone Tay-Sachs disease Enzyme enhancement therapy

M-31850 Application Scenarios


Pharmacological Chaperone for GM2 Gangliosidosis

M-31850 is uniquely suited as a tool compound for pharmacological chaperone research in GM2 gangliosidosis models. Its validated ability to increase mutant HexA half-life >2-fold to >3-fold at 44°C and enhance lysosomal Hex specific activity ~10-fold in patient-derived fibroblasts provides a functional assay readout not available with generic Hex inhibitors [1]. Researchers investigating enzyme enhancement therapy for Tay-Sachs or Sandhoff disease can use M-31850 as a positive control chaperone with established cellular efficacy. The compound's defined competitive inhibition kinetics (Kᵢ = 0.8 μM) and species selectivity (>90-fold for human over plant Hex) further ensure that observed effects are attributable to specific mammalian Hex stabilization rather than off-target enzyme inhibition [2].

Isozyme-Specific Hex Inhibition in Human Cells

For studies requiring discrimination between HexA and HexB isozyme contributions to cellular phenotypes, M-31850 offers characterized differential potency (HexB IC₅₀ = 3.1 μM vs. HexA IC₅₀ = 6.0 μM). This ~2-fold selectivity, while modest, is experimentally validated and reproducible across multiple vendor datasheets referencing primary literature [1]. Investigators studying HexB-specific roles in glycolipid metabolism or lysosomal function can exploit this differential to achieve partial pharmacological separation of isozyme activities when combined with appropriate concentration-response experimental design. The compound's substrate-competitive mechanism also enables reversible inhibition that can be titrated or washed out for time-course studies [2].

OfHex2 Inhibition for Agrochemical Discovery

M-31850 serves as a validated benchmark inhibitor for insect GH20 β-N-acetyl-D-hexosaminidases, particularly OfHex2 from the agricultural pest Ostrinia furnacalis. The compound inhibits OfHex2 with a Kᵢ of 2.5 μM, and has been described as 'the most potent non-carbohydrate inhibitor ever reported' for this target class prior to subsequent optimization studies [1]. In structure-activity relationship (SAR) programs developing novel insecticides targeting chitin metabolism, M-31850 provides a well-characterized positive control with defined binding kinetics. The symmetrical bisnaphthalimide scaffold also serves as a reference point for designing unsymmetrical dyads — studies have shown that replacing one naphthalimide moiety with a methoxyphenyl group can enhance potency to the nanomolar range, underscoring M-31850's utility as a comparative baseline for lead optimization [2].

Selective Mammalian Hex Inhibition

M-31850's pronounced species selectivity (human HexB IC₅₀ = 3.1 μM vs. Jack Bean Hex IC₅₀ = 280 μM vs. bacterial SpHex IC₅₀ >500 μM) makes it an essential tool for experiments where mammalian Hex activity must be isolated from contaminating plant or bacterial Hex [1]. In glycobiology studies utilizing plant-derived reagents, bacterial expression systems, or environmental samples containing microbial Hex, M-31850 can be employed at concentrations (e.g., 10–50 μM) that achieve near-complete inhibition of human Hex while leaving plant and bacterial orthologs minimally affected. This selectivity window of approximately 90-fold to >160-fold has been experimentally validated and distinguishes M-31850 from broad-spectrum Hex inhibitors that do not discriminate across species boundaries [2].

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